Cas no 1554317-33-7 (2-{spiro3.4octan-5-yl}ethan-1-amine)

2-{Spiro[3.4]octan-5-yl}ethan-1-amine is a structurally unique amine derivative featuring a spirocyclic framework, which imparts rigidity and conformational constraints to the molecule. This compound is of interest in medicinal chemistry and drug discovery due to its potential as a versatile building block for the synthesis of bioactive molecules. The spirocyclic core enhances metabolic stability and may improve binding selectivity in target interactions. Its amine functionality allows for further derivatization, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The compound’s well-defined stereochemistry and synthetic accessibility further contribute to its utility in research and industrial applications.
2-{spiro3.4octan-5-yl}ethan-1-amine structure
1554317-33-7 structure
Product Name:2-{spiro3.4octan-5-yl}ethan-1-amine
CAS No:1554317-33-7
MF:C10H19N
MW:153.26456284523
CID:5693713
PubChem ID:83905120
Update Time:2025-05-20

2-{spiro3.4octan-5-yl}ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1461687
    • 1554317-33-7
    • 2-{spiro[3.4]octan-5-yl}ethan-1-amine
    • Spiro[3.4]octane-5-ethanamine
    • 2-{spiro3.4octan-5-yl}ethan-1-amine
    • Inchi: 1S/C10H19N/c11-8-4-9-3-1-5-10(9)6-2-7-10/h9H,1-8,11H2
    • InChI Key: PQDUMXGHMLIUFS-UHFFFAOYSA-N
    • SMILES: NCCC1CCCC21CCC2

Computed Properties

  • Exact Mass: 153.151749610g/mol
  • Monoisotopic Mass: 153.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 0.95±0.1 g/cm3(Predicted)
  • Boiling Point: 210.2±8.0 °C(Predicted)
  • pka: 10.51±0.10(Predicted)

2-{spiro3.4octan-5-yl}ethan-1-amine Pricemore >>

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Additional information on 2-{spiro3.4octan-5-yl}ethan-1-amine

2-{spiro[3.4]octan-5-yl}ethan-1-amine: A Comprehensive Overview

The compound with CAS No. 1554317-33-7, commonly referred to as 2-{spiro[3.4]octan-5-yl}ethan-1-amine, is a unique organic molecule that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its spirocyclic structure, which consists of a bicyclic framework formed by the fusion of two rings at a single atom. The spiro[3.4]octane core is a key feature of this molecule, contributing to its distinct chemical properties and potential applications.

Recent studies have highlighted the importance of spirocyclic compounds in drug design and materials science due to their ability to adopt rigid conformations and exhibit unique electronic properties. The ethanamine functional group in 2-{spiro[3.4]octan-5-yl}ethan-1-amine adds versatility to the molecule, enabling it to participate in various chemical reactions and interactions. This makes it a valuable compound for researchers exploring new materials or therapeutic agents.

One of the most promising applications of 2-{spiro[3.4]octan-5-yl}ethan-1-amine lies in its potential use as a building block for more complex molecules. Its spirocyclic structure can serve as a scaffold for constructing larger frameworks with tailored properties. For instance, researchers have explored its use in synthesizing bioactive compounds with potential anti-inflammatory or antioxidant properties.

In terms of synthesis, 2-{spiro[3.4]octan-5-yl}ethan-1-amine can be prepared through a variety of methods, including ring-closing metathesis and other cycloaddition reactions. These methods allow for precise control over the stereochemistry and regioselectivity of the product, ensuring high purity and consistency in the final compound.

The physical properties of 2-{spiro[3.4]octan-5-yl}ethan-1-amine are also worth noting. Its molecular weight, boiling point, and solubility characteristics make it suitable for use in both organic and aqueous environments. These properties are particularly advantageous in pharmaceutical applications where solubility and bioavailability are critical factors.

Recent advancements in computational chemistry have enabled researchers to model the behavior of 2-{spiro[3.4]octan-5-yil}ethan-amme at the molecular level with unprecedented accuracy. These studies have provided insights into its electronic structure, reactivity, and potential interactions with biological systems.

In conclusion, 2-{spiro[3.4]octan-s-yil}etha-n-amme (CAS No: 1554317-s-s-s) is a versatile compound with a wide range of potential applications in chemistry and materials science. Its unique spirocyclic structure and functional groups make it an attractive candidate for further research and development in various fields.

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